molecular formula C15H15NO3S B2789397 2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate CAS No. 1242011-48-8

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B2789397
CAS No.: 1242011-48-8
M. Wt: 289.35
InChI Key: KEMWXZSQWJMLLA-UHFFFAOYSA-N
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Description

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methylbenzylamine with ethyl thiophene-2-carboxylate in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-((2-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-5-2-3-6-12(11)9-16-14(17)10-19-15(18)13-7-4-8-20-13/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMWXZSQWJMLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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